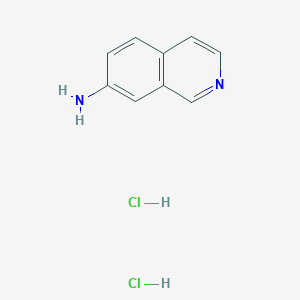

Isoquinolin-7-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

isoquinolin-7-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.2ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-6H,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMPCNJFSHIRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Isoquinolin-7-amine Dihydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-7-amine dihydrochloride is a chemical compound belonging to the isoquinoline family, a class of heterocyclic aromatic organic compounds. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide variety of biologically active natural products, such as morphine and berberine. The introduction of an amino group at the 7-position and its formulation as a dihydrochloride salt can significantly influence its chemical and biological properties, making it a subject of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, along with general experimental methodologies relevant to its synthesis and analysis.

Chemical Properties and Structure

Structural Information

| Identifier | Value |

| IUPAC Name | isoquinolin-7-amine;dihydrochloride |

| Molecular Formula | C₉H₁₀Cl₂N₂ |

| Molecular Weight | 217.10 g/mol [1] |

| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2)N.Cl.Cl |

| InChI Key | BZJXTGVCBWBAHV-UHFFFAOYSA-N |

| CAS Number | 2172185-59-8[1] |

"C9H8N2" [label=<

| |

| Isoquinolin-7-amine | + 2HCl → |

>];

"C9H10Cl2N2" [label=<

| This compound |

| The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms in the isoquinoline ring and the amino group. |

>];

"C9H8N2" -> "C9H10Cl2N2" [label="Salt Formation"]; } . Caption: Structure of Isoquinolin-7-amine and its conversion to the dihydrochloride salt.

Physicochemical Properties

| Property | Isoquinolin-7-amine | This compound |

| Melting Point | 67 °C | Data not available |

| Boiling Point | 343.1 ± 15.0 °C (Predicted) | Data not available |

| pKa | 6.18 ± 0.10 (Predicted)[2] | Data not available |

| Aqueous Solubility | Data not available | Expected to be higher than the free base |

| Appearance | Off-white solid[2] | Data not available |

| Storage | 2-8°C, under inert gas[1][2] | 2-8°C[1] |

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from isoquinoline.

Step 1: Nitration of Isoquinoline to 7-Nitroisoquinoline

The regioselective nitration of isoquinoline at the 7-position is a critical step. This is typically achieved using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions.

-

Reagents: Isoquinoline, Nitric Acid (concentrated), Sulfuric Acid (concentrated).

-

Procedure Outline:

-

Dissolve isoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the product.

-

Filter, wash with water, and dry the crude 7-nitroisoquinoline.

-

Step 2: Reduction of 7-Nitroisoquinoline to Isoquinolin-7-amine

The nitro group of 7-nitroisoquinoline can be reduced to the corresponding amine using various reducing agents. Catalytic hydrogenation or metal-acid reduction are common methods.

-

Reagents (Catalytic Hydrogenation): 7-Nitroisoquinoline, Palladium on Carbon (Pd/C), Hydrogen gas, Solvent (e.g., Ethanol or Methanol).

-

Procedure Outline (Catalytic Hydrogenation):

-

Dissolve 7-nitroisoquinoline in a suitable solvent in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Filter off the catalyst and concentrate the filtrate to obtain crude Isoquinolin-7-amine.

-

-

Reagents (Metal-Acid Reduction): 7-Nitroisoquinoline, Tin (Sn) or Iron (Fe) powder, Hydrochloric Acid (concentrated).

-

Procedure Outline (Metal-Acid Reduction):

-

Suspend 7-nitroisoquinoline in a mixture of a suitable solvent (e.g., ethanol) and concentrated hydrochloric acid.

-

Add tin or iron powder portion-wise, controlling the exothermic reaction.

-

Heat the mixture at reflux until the reduction is complete.

-

Cool the reaction, make it basic with a strong base (e.g., NaOH) to precipitate the tin or iron hydroxides, and extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent to yield Isoquinolin-7-amine.

-

Step 3: Formation of this compound

The dihydrochloride salt is formed by treating the free base with hydrochloric acid.

-

Reagents: Isoquinolin-7-amine, Hydrochloric Acid (e.g., as a solution in ethanol or diethyl ether).

-

Procedure Outline:

-

Dissolve the crude or purified Isoquinolin-7-amine in a suitable solvent (e.g., ethanol).

-

Add a stoichiometric amount (2 equivalents) of hydrochloric acid solution.

-

The dihydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a cold solvent, and dry under vacuum.

-

Purification

Purification of the intermediate and final products can be achieved through standard laboratory techniques.

-

Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is crucial and needs to be determined experimentally.

-

Column Chromatography: For the free base, silica gel column chromatography can be employed to remove impurities. The eluent system would typically consist of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

Analytical Methods

Standard analytical techniques can be used to confirm the identity and purity of this compound.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with adjusted pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (to be determined by UV-Vis spectroscopy).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic and amino protons will be characteristic.

-

¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-characterized in publicly available literature. However, studies on related 6- and 7-aminoisoquinoline compounds suggest that they can act as kinase inhibitors.[3] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Due to the lack of specific target information for Isoquinolin-7-amine, a generalized signaling pathway illustrating the role of a kinase inhibitor is presented below. This is a hypothetical representation and does not depict a known specific pathway for this compound.

In this generalized pathway, a growth factor binds to its receptor, leading to the activation of an intracellular kinase. This kinase then phosphorylates a substrate protein, which in turn triggers a cellular response, such as cell proliferation or survival. A kinase inhibitor, such as a 7-aminoisoquinoline derivative, would bind to the kinase and block its activity, thereby preventing the phosphorylation of the substrate and inhibiting the downstream cellular response. This mechanism is the basis for the use of many kinase inhibitors in cancer therapy. Further research is required to identify the specific kinase targets of Isoquinolin-7-amine and to elucidate its precise mechanism of action and potential therapeutic applications.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. While its fundamental structural and some physicochemical properties are known for the parent amine, a comprehensive experimental characterization of the dihydrochloride salt is lacking in the public domain. The synthetic and analytical methodologies outlined in this guide provide a foundation for researchers to produce and characterize this compound. Future studies should focus on determining its specific biological targets and elucidating the signaling pathways it modulates to fully understand its therapeutic potential.

References

In-depth Technical Guide: Physical Characteristics of Isoquinolin-7-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Isoquinolin-7-amine dihydrochloride, a compound of interest in kinase inhibition and drug discovery. The information is presented to support research and development activities, offering key data and experimental context.

Core Physical and Chemical Data

This compound is a dihydrochloride salt of the parent compound, 7-aminoisoquinoline. The addition of two hydrochloride moieties generally enhances the solubility of the compound in aqueous solutions, a critical factor for its handling and application in biological assays.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 217.10 g/mol | [1] |

| CAS Number | 2172185-59-8 | [1] |

| Appearance | Solid | Inferred from general knowledge of amine hydrochlorides |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Storage | 2-8°C | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of chemical compounds. Below are standard protocols for determining key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting.

-

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its application in experimental settings, particularly for in vitro and in vivo studies.

Methodology (Shake-Flask Method):

-

Solvent Selection: Key solvents for biological research include water, dimethyl sulfoxide (DMSO), and ethanol.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Potential Biological Activity and Experimental Context

While specific signaling pathways for this compound are not explicitly detailed in the available literature, the broader class of 6- and 7-aminoisoquinoline compounds has been identified as possessing kinase inhibitory activity.[2] These compounds are being investigated for their therapeutic potential in diseases characterized by aberrant kinase signaling, such as cancer and glaucoma.[2]

Representative Kinase Inhibitor Screening Workflow

The following diagram illustrates a general experimental workflow for screening and characterizing a potential kinase inhibitor like this compound. This process is fundamental in early-stage drug discovery.

Caption: A typical workflow for the discovery and initial characterization of a kinase inhibitor.

Representative Signaling Pathway: Inhibition of a Generic Kinase Cascade

Given that 7-aminoisoquinoline derivatives are explored as kinase inhibitors, the diagram below represents a simplified, hypothetical signaling pathway where such a compound might act. Kinase cascades are central to cellular processes like proliferation, differentiation, and survival, and their dysregulation is a hallmark of many diseases.

Caption: Hypothetical inhibition of a kinase cascade by this compound.

References

Molecular weight and formula of Isoquinolin-7-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-7-amine dihydrochloride is a chemical compound belonging to the isoquinoline class of alkaloids. Isoquinoline and its derivatives are of significant interest to the scientific community due to their presence in a wide array of natural products and their diverse pharmacological activities. These activities include potential applications as kinase inhibitors for the treatment of diseases such as cancer, obesity, and glaucoma. This document provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological context of this compound, presented to assist in research and development endeavors.

Chemical and Physical Properties

A summary of the key quantitative data for Isoquinolin-7-amine and its dihydrochloride salt is presented in the table below. While experimental data for the dihydrochloride salt is limited, properties of the free base provide a foundational understanding.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₉H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 217.10 g/mol | [1] |

| CAS Number | 2172185-59-8 | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in water (predicted for hydrochloride salt) | [2] |

| pKa | 5.03 (for 7-aminoisoquinoline) | [3][4] |

| Storage | 2-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the reduction of a nitro-precursor followed by salt formation.

Step 1: Synthesis of Isoquinolin-7-amine (Free Base)

A common method for the synthesis of 7-aminoisoquinoline is the reduction of 7-nitroisoquinoline.

Experimental Protocol:

-

To a suspension of 10% Palladium on carbon (Pd/C) (100 mg) in methanol (20 mL), a solution of 7-nitroisoquinoline (200 mg, 1.15 mmol) in methanol (40 mL) is added.[5]

-

The reaction system is degassed and then placed under a hydrogen atmosphere.

-

The reaction mixture is stirred at room temperature for approximately 24.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

-

The filtrate is then concentrated under reduced pressure to remove the solvent, yielding Isoquinolin-7-amine.[5] This product can be used in the subsequent step without further purification.

Step 2: Formation of this compound

The dihydrochloride salt is formed by treating the free amine with hydrochloric acid.

Experimental Protocol:

-

Dissolve the crude Isoquinolin-7-amine in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Add a calculated excess of concentrated hydrochloric acid to the solution.

-

If crystallization does not occur spontaneously, it can be induced by the progressive addition of a less polar organic solvent, such as diethyl ether.[6]

-

The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Data

-

¹H and ¹³C NMR: The electron-withdrawing nature of the imine nitrogen in the isoquinoline ring significantly affects the chemical shifts of nearby protons and carbons. The formation of the dihydrochloride salt will further deshield the aromatic protons.

-

IR Spectroscopy: The IR spectrum of the free amine would be expected to show characteristic N-H stretching bands in the region of 3300-3000 cm⁻¹.[6] Upon formation of the dihydrochloride salt, these bands would be altered due to the formation of the ammonium salt.

-

Mass Spectrometry: The mass spectrum of the free base, Isoquinolin-7-amine, would show a molecular ion peak corresponding to its molecular weight of 144.17 g/mol .[7]

Biological Activity and Potential Applications

While specific quantitative biological activity data for this compound is limited, the broader class of 6- and 7-aminoisoquinoline compounds have been investigated for their potential to inhibit or reduce the action of kinases.[8] Kinase inhibition is a key mechanism in the development of therapeutics for a variety of diseases.

Potential Therapeutic Areas:

-

Oncology: As kinase inhibitors, these compounds may have applications in cancer therapy.[8]

-

Metabolic Disorders: Research has suggested a potential role in the treatment of obesity.[8]

-

Ophthalmology: The inhibition of certain kinases is a target for glaucoma treatment.[8]

Further research is required to elucidate the specific biological targets and quantitative efficacy of this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

Conclusion

This compound represents a compound of interest within the broader family of biologically active isoquinoline alkaloids. While a plausible synthetic route is available, a comprehensive understanding of its physicochemical properties, detailed spectroscopic characterization, and, most importantly, its specific biological activity and mechanism of action requires further investigation. This guide serves as a foundational resource for researchers to build upon in their exploration of this and related compounds for potential therapeutic applications.

References

- 1. chiralen.com [chiralen.com]

- 2. jigspharma.com [jigspharma.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. 7-Aminoisoquinoline | 23707-37-1 [chemicalbook.com]

- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 7. Isoquinolin-7-amine | C9H8N2 | CID 14660277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents [patents.google.com]

The Discovery and Enduring Legacy of Isoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the rich history of isoquinoline alkaloids, from their initial discovery to the elucidation of their complex chemical structures and diverse pharmacological activities. It provides a comprehensive overview of the key milestones, experimental methodologies, and scientific breakthroughs that have shaped our understanding of this vital class of natural products.

A Historical Journey: From Poppy Tears to Potent Pharmaceuticals

The story of isoquinoline alkaloids is intrinsically linked with the history of medicine and chemistry. The journey began with the isolation of the first alkaloid from a natural source, a landmark achievement that opened the door to the discovery of a vast array of pharmacologically active compounds.

The first pivotal moment came in 1806 when the German pharmacist Friedrich Sertürner isolated a crystalline substance from opium, the dried latex of the opium poppy (Papaver somniferum).[1][2] He named this compound "morphium" after Morpheus, the Greek god of dreams, due to its sedative and analgesic properties.[2] This marked the dawn of alkaloid chemistry and initiated a wave of scientific inquiry into the chemical constituents of medicinal plants.[1]

Decades later, in 1885, the parent heterocyclic compound, isoquinoline, was first isolated from coal tar.[3] This discovery provided the fundamental chemical framework for a large and structurally diverse group of alkaloids. Today, over 2,500 isoquinoline alkaloids are known, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae.[4]

These compounds are broadly classified based on their chemical structures, with some of the most prominent groups being:

-

Benzylisoquinolines: This is the largest and most diverse group, serving as the biosynthetic precursors for most other isoquinoline alkaloids.[4]

-

Aporphines: Characterized by a tetracyclic ring system, many aporphine alkaloids exhibit potent pharmacological activities.

-

Protoberberines: These tetracyclic alkaloids, such as berberine, are known for their antimicrobial and anticancer properties.

-

Morphinans: This group includes the well-known opium alkaloids morphine and codeine, which are powerful analgesics.[5]

The profound physiological effects of isoquinoline alkaloids have driven over a century of research, leading to the development of essential medicines and providing invaluable tools for understanding biological processes.[1]

Quantitative Overview of Key Isoquinoline Alkaloids

The concentration of isoquinoline alkaloids in their natural sources can vary significantly depending on the plant species, geographical location, and even the time of harvest. The following tables summarize quantitative data for some of the most well-studied isoquinoline alkaloids.

| Alkaloid | Plant Source | Plant Part | Concentration Range | Reference(s) |

| Morphine | Papaver somniferum | Dried Capsules | 152 - 1640 mg/100g | [6] |

| Papaver somniferum | Latex (Opium) | Approximately 10-12% | [7][8] | |

| Codeine | Papaver somniferum | Dried Capsules | 25 - 270 mg/100g | [6] |

| Thebaine | Papaver somniferum | Dried Capsules | 0.031 - 0.093% | [9] |

| Papaverine | Papaver somniferum | Dried Capsules | 29 - 440 mg/100g | [6] |

| Noscapine | Papaver somniferum | Latex (Opium) | 4 - 12% | [10] |

| Papaver somniferum | Dried Capsules | 0.017 - 0.094% | [9] | |

| Sanguinarine | Sanguinaria canadensis | Rhizome | 4.85 - 9.59 mg/g | [5] |

| Berberine | Berberis vulgaris | Root Bark | Approximately 5% | [11] |

| Berberis vulgaris | Root | 2.44% (as berberine chloride) | [12] |

Table 1: Quantitative Data of Prominent Isoquinoline Alkaloids in Plant Sources. This table provides a comparative summary of the concentration of key isoquinoline alkaloids found in their primary plant sources.

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Morphine | C₁₇H₁₉NO₃ | 285.34 | 254-256 | Slightly soluble in water, soluble in alkaline solutions. |

| Codeine | C₁₈H₂₁NO₃ | 299.36 | 154-156 | Soluble in water, alcohol, and chloroform. |

| Papaverine | C₂₀H₂₁NO₄ | 339.39 | 147-148 | Practically insoluble in water, soluble in hot alcohol and chloroform. |

| Noscapine | C₂₂H₂₃NO₇ | 413.42 | 176 | Practically insoluble in water, slightly soluble in alcohol and ether.[10] |

| Sanguinarine | C₂₀H₁₄NO₄⁺ | 332.33 | 213 (chloride salt) | Sparingly soluble in water, soluble in alcohol. |

| Berberine | C₂₀H₁₈NO₄⁺ | 336.36 | 145 (chloride salt) | Soluble in hot water and alcohol, insoluble in ether. |

| Protopine | C₂₀H₁₉NO₅ | 353.37 | 208 | Almost insoluble in water, soluble in chloroform. |

| Chelerythrine | C₂₁H₁₈NO₄⁺ | 348.37 | 207 (chloride salt) | Slightly soluble in water, soluble in alcohol. |

Table 2: Physicochemical Properties of Selected Isoquinoline Alkaloids. This table outlines key physical and chemical properties of important isoquinoline alkaloids.

Foundational Experimental Protocols

The isolation, characterization, and synthesis of isoquinoline alkaloids have been central to the advancement of organic chemistry. This section details some of the key experimental methodologies that have been instrumental in this field.

Historical Isolation and Purification

Sertürner's Isolation of Morphine (c. 1806):

Friedrich Sertürner's pioneering work, while lacking the precision of modern techniques, laid the groundwork for alkaloid isolation. His method involved a series of extractions and precipitations.[6][13][14]

-

Extraction: Dried opium was extracted with hot water.

-

Precipitation: Ammonia was added to the aqueous extract, leading to the precipitation of a crude mixture of alkaloids.

-

Purification: The precipitate was dissolved in dilute acid and then re-precipitated with ammonia. This acid-base extraction was repeated to purify the morphine.

-

Crystallization: The purified morphine was then crystallized from an appropriate solvent.

Fractional Crystallization:

Before the advent of chromatography, fractional crystallization was a primary method for separating mixtures of alkaloids. This technique exploits differences in the solubility of various alkaloid salts in different solvents. By carefully controlling temperature and solvent composition, different alkaloids could be selectively crystallized from a solution.

Classical Synthetic Methodologies

The complex structures of isoquinoline alkaloids have presented a formidable challenge to synthetic chemists. Several named reactions have become cornerstones of isoquinoline synthesis.

Bischler-Napieralski Reaction:

This reaction is a key method for the synthesis of 3,4-dihydroisoquinolines. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][15][16]

-

General Protocol:

-

A solution of the β-arylethylamide in an inert solvent (e.g., toluene, acetonitrile) is treated with a dehydrating agent (e.g., POCl₃).

-

The mixture is heated to reflux for several hours.

-

After cooling, the reaction mixture is carefully quenched with ice and made alkaline with a base (e.g., ammonium hydroxide).

-

The product is extracted with an organic solvent, and the solvent is evaporated to yield the crude 3,4-dihydroisoquinoline.

-

The crude product is then purified by crystallization or chromatography.

-

Pictet-Spengler Reaction:

-

General Protocol:

-

The β-arylethylamine and the carbonyl compound are dissolved in a suitable solvent (e.g., ethanol, benzene).

-

An acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is added.

-

The reaction mixture is stirred at room temperature or heated for a period ranging from a few hours to several days.

-

The solvent is removed, and the residue is neutralized with a base.

-

The product is extracted with an organic solvent and purified.

-

Pomeranz-Fritsch Reaction:

This reaction provides a route to isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetal. The reaction proceeds in two steps: formation of a Schiff base followed by acid-catalyzed cyclization.[12][18][19]

-

General Protocol:

-

The benzaldehyde and aminoacetaldehyde diethyl acetal are condensed to form the corresponding Schiff base.

-

The Schiff base is then treated with a strong acid (e.g., concentrated sulfuric acid) to effect cyclization and aromatization to the isoquinoline.

-

Modern Analytical Techniques

Modern analytical chemistry has provided powerful tools for the separation, identification, and quantification of isoquinoline alkaloids.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the analysis of isoquinoline alkaloids. Reversed-phase chromatography on a C18 column is a common approach.[8][20][21]

-

Typical HPLC Protocol for Isoquinoline Alkaloid Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or formate with pH adjustment) and an organic solvent (e.g., acetonitrile or methanol).[8]

-

Flow Rate: Typically 0.8 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the alkaloids exhibit strong absorbance (e.g., 280-350 nm) or a photodiode array (PDA) detector to obtain full UV spectra.[20]

-

Sample Preparation: Plant material is typically extracted with an acidified solvent (e.g., methanol with a small amount of acid) to protonate the alkaloids and increase their solubility. The extract may be further purified by solid-phase extraction (SPE).[21]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an invaluable tool for the identification and quantification of isoquinoline alkaloids, even at trace levels.[11][22][23]

-

Typical LC-MS/MS Protocol:

-

LC System: An HPLC or UHPLC system is used for separation, often with a similar column and mobile phase as described for HPLC.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is used for detection.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺ of the alkaloids.

-

MS/MS Analysis: In the tandem mass spectrometer, the precursor ion of interest is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are detected. This provides structural information and high selectivity for quantification using multiple reaction monitoring (MRM).

-

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of isoquinoline alkaloids stem from their interactions with a wide range of biological targets. The following diagrams illustrate the signaling pathways of several key isoquinoline alkaloids.

Figure 1: Morphine Signaling Pathway. Morphine exerts its analgesic effects by binding to μ-opioid receptors, leading to the inhibition of adenylyl cyclase and Ca²⁺ channels, and the activation of K⁺ channels.

Figure 2: Berberine's Antimicrobial Mechanisms. Berberine exhibits broad-spectrum antimicrobial activity through multiple mechanisms, including disruption of the cell membrane, inhibition of efflux pumps, interference with cell division, and inhibition of nucleic acid synthesis and biofilm formation.[3][18][24]

Figure 3: Sanguinarine's Anticancer Signaling. Sanguinarine exerts its anticancer effects by inhibiting key signaling pathways such as PI3K/Akt, JAK/STAT, and NF-κB, leading to the induction of apoptosis and inhibition of cell proliferation and angiogenesis.[6][19][20][21][22]

Figure 4: Noscapine's Effect on Microtubule Dynamics. Noscapine disrupts microtubule dynamics by binding to tubulin, leading to a mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells.[12][13][25][26]

Figure 5: Papaverine's Mechanism of Action. Papaverine acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cAMP levels, activation of Protein Kinase A, and subsequent smooth muscle relaxation and anti-inflammatory effects.[5][7][23][27]

Figure 7: Chelerythrine as a Protein Kinase C Inhibitor. Chelerythrine is a potent inhibitor of Protein Kinase C (PKC), thereby modulating various downstream signaling pathways involved in cellular processes like proliferation and inflammation.[1][4][11][14]

Conclusion and Future Perspectives

The discovery and study of isoquinoline alkaloids have been a driving force in the fields of chemistry, pharmacology, and medicine for over two centuries. From the isolation of morphine, which revolutionized pain management, to the ongoing investigation of the anticancer properties of compounds like sanguinarine and noscapine, these natural products continue to be a rich source of therapeutic leads and research tools.

The historical timeline of discovery, from rudimentary extraction techniques to sophisticated synthetic and analytical methods, showcases the remarkable progress in chemical sciences. The elucidation of their complex biosynthetic pathways, accelerated by modern 'omics' technologies, is now paving the way for metabolic engineering and synthetic biology approaches to produce these valuable compounds in a more sustainable and controlled manner.

Furthermore, a deeper understanding of the molecular mechanisms and signaling pathways through which isoquinoline alkaloids exert their effects is crucial for the development of new and more targeted therapies. The ability to visualize these intricate pathways, as demonstrated in this guide, provides a framework for researchers to identify novel drug targets and design next-generation therapeutics with improved efficacy and reduced side effects. The enduring legacy of isoquinoline alkaloids serves as a powerful testament to the importance of natural product research in advancing human health.

References

- 1. Chelerythrine, a selective protein kinase C inhibitor, counteracts pyrogen-induced expression of tissue factor without effect on thrombomodulin down-regulation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. (PDF) The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models. (2019) | Yu Young Lee | 62 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent Anti-Inflammatory Activity of Novel Microtubule-Modulating Brominated Noscapine Analogs | PLOS One [journals.plos.org]

- 13. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Mechanism Analysis of Protopine Against Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

In Silico Prediction of Isoquinolin-7-amine Dihydrochloride Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. These activities include antitumor, antiviral, antibacterial, and anti-inflammatory properties.[1][2] A key mechanism of action for many isoquinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[3][4] Consequently, the isoquinoline scaffold is a promising starting point for the development of novel therapeutic agents.

This technical guide outlines a comprehensive in silico approach to predict the bioactivity of Isoquinolin-7-amine dihydrochloride. Due to the limited publicly available experimental data specifically for this compound, this guide will leverage established computational methodologies and data from structurally related isoquinoline derivatives to forecast its potential biological targets and activities. The primary focus will be on its potential as a protein kinase inhibitor, a common activity for this class of compounds.

The workflow will encompass target identification, molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis, providing a robust framework for initial, cost-effective evaluation prior to extensive experimental validation.

Physicochemical Properties of Isoquinolin-7-amine

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for target interaction.

| Property | Value | Source |

| IUPAC Name | isoquinolin-7-amine | PubChem |

| Molecular Formula | C9H8N2 | PubChem[5] |

| Molecular Weight | 144.17 g/mol | PubChem[5] |

| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2)N | PubChem[5] |

| InChI Key | DRGUQIQEUWFBDE-UHFFFAOYSA-N | PubChem[5] |

| XLogP3 | 1.6 | PubChem[5] |

| Hydrogen Bond Donors | 1 | PubChem[5] |

| Hydrogen Bond Acceptors | 2 | PubChem[5] |

Note: The dihydrochloride salt form (CAS No.: 2172185-59-8) has a molecular weight of 217.10 g/mol .[6] The properties listed above are for the base molecule.

Predicted Bioactivities and Potential Targets

Based on the known activities of structurally similar isoquinoline derivatives, this compound is predicted to have potential bioactivity in the following areas:

-

Protein Kinase Inhibition: This is the most probable activity. Isoquinoline derivatives are known to be potent and selective inhibitors of various protein kinases, including cyclic AMP-dependent protein kinase (PKA), Protein Kinase C (PKC), and Casein Kinase-1 (CK1).[3][7][8] These kinases are involved in numerous signaling pathways that regulate cell growth, differentiation, and apoptosis.

-

Antiviral Activity: Several isoquinoline alkaloids have demonstrated promising antiviral effects.[9]

-

Antibacterial Activity: Certain tricyclic isoquinoline derivatives have shown activity against Gram-positive pathogens.[10]

Focus on Protein Kinase Inhibition

Given the strong evidence for kinase inhibition by isoquinolines, this will be the primary focus of the in silico prediction workflow. The isoquinoline ring system acts as a scaffold that can compete with ATP for the binding site in the kinase catalytic domain.[8] The amino group at the 7-position can potentially form key hydrogen bonds with the kinase hinge region, a critical interaction for many kinase inhibitors.

In Silico Prediction Methodologies

A multi-faceted in silico approach is recommended to build a comprehensive bioactivity profile for this compound.

Proposed In Silico Workflow

Caption: A proposed workflow for the in silico bioactivity prediction of this compound.

Experimental Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This is crucial for understanding the binding mode and affinity of this compound to potential kinase targets.

-

Protein Preparation:

-

Download the 3D crystal structure of the target kinase (e.g., PKA, PKC, EGFR) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges using software like AutoDock Tools or Maestro (Schrödinger).

-

Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

-

-

Ligand Preparation:

-

Draw the 2D structure of Isoquinolin-7-amine and convert it to a 3D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Use docking software such as AutoDock Vina, Glide, or GOLD.

-

Set the grid box to encompass the defined binding site.

-

Run the docking simulation with appropriate parameters (e.g., number of poses to generate, exhaustiveness).

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues in the binding site.

-

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.

-

Ligand-Based Pharmacophore Modeling:

-

Collect a set of known active and inactive isoquinoline-based kinase inhibitors.

-

Align the molecules and identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).

-

Generate a pharmacophore hypothesis using software like Phase (Schrödinger) or Catalyst (BIOVIA).

-

Validate the model using a test set of molecules with known activities.

-

Screen Isoquinolin-7-amine against the validated pharmacophore to see if it fits the required features.

-

-

Structure-Based Pharmacophore Modeling:

-

Use the 3D structure of the target kinase's active site.

-

Identify key interaction points between the protein and known ligands.

-

Generate a pharmacophore model based on these interaction points.

-

QSAR models correlate the chemical structures of a series of compounds with their biological activities.

-

Data Collection:

-

Gather a dataset of isoquinoline derivatives with experimentally determined inhibitory activities (e.g., IC50 values) against a specific kinase.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or Dragon.

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity.

-

-

Model Validation:

-

Validate the model's predictive power using the test set and various statistical metrics (e.g., R², Q², RMSE).

-

-

Prediction:

-

Use the validated QSAR model to predict the bioactivity of this compound.

-

Potential Signaling Pathway Involvement

Given that protein kinases are likely targets, this compound could potentially modulate key signaling pathways. For example, if it inhibits a kinase like MEK, it could disrupt the Ras-Raf-MEK-ERK pathway, which is often dysregulated in cancer.

Caption: A simplified diagram of a kinase signaling pathway potentially modulated by this compound.

Data Presentation: Comparative Bioactivity of Isoquinoline Derivatives

The following table summarizes the inhibitory activities of some known isoquinoline derivatives against various protein kinases. This data can serve as a benchmark for the predicted activity of this compound.

| Compound | Target Kinase | Activity (IC50 or Ki) | Reference |

| Compound Series A1-A5 | cyclic AMP-dependent protein kinase (PKA) | 30-50 nM (IC50) | [3] |

| H-7 (5-(2-methylpiperazine-1-sulfonyl)isoquinoline) | Protein Kinase C (PKC) | 6 µM (Ki) | [7] |

| CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) | Casein Kinase-1 (CK1) | 39 µM (Ki) for yeast CK1 | [8] |

| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 nM (IC50) | [4] |

| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66 nM (IC50) | [4] |

| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 62 nM (IC50) | [4] |

Conclusion

While direct experimental data for this compound is scarce, a robust in silico evaluation can provide valuable insights into its potential bioactivities and mechanisms of action. The methodologies outlined in this guide, including molecular docking, pharmacophore modeling, and QSAR analysis, offer a systematic approach to predict its efficacy, with a primary focus on protein kinase inhibition. The results of these computational studies can guide further experimental validation and serve as a critical first step in the drug discovery and development process for this and other novel isoquinoline derivatives.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective inhibition of cyclic AMP-dependent protein kinase by isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinolin-7-amine | C9H8N2 | CID 14660277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chiralen.com [chiralen.com]

- 7. Protein kinase inhibitor H-7 | PKC | TargetMol [targetmol.com]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

A Technical Guide to High-Purity Isoquinolin-7-amine Dihydrochloride for Research and Development

Introduction: Isoquinolin-7-amine dihydrochloride is a heterocyclic amine that serves as a critical building block in medicinal chemistry and drug discovery. Its isoquinoline core is a privileged scaffold found in numerous biologically active compounds and natural products.[1][2] The purity and characterization of this reagent are paramount for reproducible and reliable results in research and development. This guide provides an in-depth overview of commercial suppliers, technical specifications, and essential experimental protocols for researchers, scientists, and drug development professionals.

Commercial Suppliers and Specifications

Sourcing high-purity this compound is the first crucial step in any research endeavor. The table below summarizes the offerings from various commercial suppliers, providing key quantitative data to facilitate comparison and selection.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Temp. |

| CHIRALEN | This compound | 2172185-59-8 | C₉H₁₀Cl₂N₂ | 217.10 | 98% | 2-8°C[3] |

| BLD Pharmatech | This compound | 2172185-59-8 | C₉H₁₀Cl₂N₂ | 217.10 | >95% (Typical) | 2-8°C |

| Alfa Chemistry | This compound | 2172185-59-8 | C₉H₁₀Cl₂N₂ | 217.10 | Not Specified | Not Specified |

| BOC Sciences | This compound | 2172185-59-8 | C₉H₁₀Cl₂N₂ | 217.10 | Not Specified | Not Specified |

| Toronto Research Chemicals | 1,2,3,4-tetrahydro-7-Isoquinolinamine dihydrochloride* | 200137-80-0 | C₉H₁₄Cl₂N₂ | 221.13 | Not Specified | Not Specified |

*Note: Data for the related tetrahydroisoquinoline derivative is included for reference, as it may be relevant for certain synthetic pathways.

Experimental Protocols

Detailed methodologies are critical for the successful application and quality assessment of this compound. The following protocols are generalized from standard practices for handling and analyzing heterocyclic amines and their hydrochloride salts.

General Handling and Storage

-

Storage: Upon receipt, store the compound at the recommended temperature, typically 2-8°C, in a tightly sealed container.[3] The compound should be kept in a dark and dry place under an inert atmosphere to prevent degradation.

-

Handling: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[3] It may also cause respiratory irritation. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.

-

Objective: To separate and quantify the main component from potential impurities.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid

-

This compound sample

-

-

Methodology:

-

Mobile Phase Preparation: Prepare two mobile phases:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

-

Gradient Elution:

-

0-20 min: 5% to 95% Mobile Phase B

-

20-25 min: Hold at 95% Mobile Phase B

-

25-30 min: 95% to 5% Mobile Phase B (return to initial conditions)

-

-

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

-

Objective: To verify the identity and structural integrity of this compound.

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the dihydrochloride salt should be water-soluble).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals, their chemical shifts, splitting patterns, and integrations.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals.

-

(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) for more complex structural assignments.

-

-

Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the correct structure. The aromatic protons and the protons on the pyridine ring will have characteristic chemical shifts.

Visualized Workflows

Supplier Validation and Quality Control Workflow

The following diagram illustrates a logical workflow for a researcher from selecting a supplier to validating the received chemical for use in experiments.

Caption: A workflow for supplier validation and in-house quality control.

General Synthetic Pathway Relationship

This diagram shows the conceptual relationship between the parent isoquinoline structure and its amine derivative, which then serves as a precursor in further synthetic steps.

Caption: Synthetic relationship from parent isoquinoline to target molecules.

References

Safety, handling, and storage guidelines for Isoquinolin-7-amine dihydrochloride

An In-Depth Technical Guide to Isoquinolin-7-amine Dihydrochloride: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety, handling, or experimental guide. All personnel handling this compound must consult the official Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety protocols. The information contained herein is based on publicly available data and may not be exhaustive.

Introduction

This compound is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are components of many natural and synthetic molecules with a wide range of biological activities. This guide provides a consolidated overview of the available safety, handling, and storage guidelines for this compound, intended to support researchers and professionals in its safe and effective use. Due to the limited publicly available data specifically for the dihydrochloride salt, information from the free base, 7-Aminoisoquinoline, is also included where relevant, as the core chemical properties and hazards are expected to be similar.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the parent compound, Isoquinolin-7-amine, is provided below. Data for the dihydrochloride salt may vary.

| Property | Value |

| Chemical Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| Appearance | White, Beige, or Pale yellow solid |

| Melting Point | 72 - 74 °C / 161.6 - 165.2 °F |

| Boiling Point | 267 °C / 512.6 °F @ 752 mmHg |

| Vapor Pressure | 4.7 hPa @ 100 °C |

Safety and Hazard Information

Based on available Safety Data Sheets (SDS) for 7-Aminoisoquinoline, the compound is classified with the following hazards. Users should assume this compound carries similar risks.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term | 3 | H412: Harmful to aquatic life with long lasting effects |

Precautionary Statements

A summary of key precautionary statements is provided below. For a complete list, refer to the supplier's SDS.

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264: Wash skin thoroughly after handling. | |

| P270: Do not eat, drink or smoke when using this product. | |

| P273: Avoid release to the environment. | |

| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P312: Call a POISON CENTER or doctor if you feel unwell.[1] | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405: Store locked up. | |

| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[3]

-

Ensure that eyewash stations and safety showers are readily accessible in the work area.[2]

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator.[2]

Hygiene Practices

-

Wash hands thoroughly after handling the compound.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Storage Guidelines

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Some suppliers recommend storage at 2-8°C. Always follow the storage instructions provided on the product label.

-

Store away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

Experimental Protocols and Biological Activity

Note: As of the date of this document, detailed, publicly available experimental protocols, mechanisms of action, and established signaling pathways specifically for this compound are limited. The information below is based on the synthesis of a structurally related compound and the general biological activities of the broader isoquinoline class.

Synthesis of a Related Compound: 7-Amino-1-methyl-3,4-dihydroisoquinoline

A potential synthetic route to a related compound, 7-Amino-1-methyl-3,4-dihydroisoquinoline, has been described in the literature.[4] This procedure involves the reduction of a nitro-substituted precursor.

Experimental Protocol (Adapted):

-

Dissolve the nitro-substituted precursor (e.g., 7-Nitro-1-methyl-3,4-dihydroisoquinoline) in ethanol.

-

Add tin(II) chloride dihydrate and hydrochloric acid to the solution.

-

Heat the reaction mixture with stirring.

-

After the reaction is complete, pour the mixture onto crushed ice and wash with an organic solvent (e.g., chloroform).

-

Basify the aqueous phase with a chilled base solution (e.g., sodium hydroxide).

-

Extract the product with an organic solvent.

A generalized workflow for this type of synthesis is depicted below.

Caption: Generalized workflow for the synthesis of an amino-isoquinoline derivative.

Potential Biological Activities

While specific data for this compound is scarce, the broader class of isoquinoline alkaloids is known to exhibit a wide range of biological activities, including:

-

Antimicrobial

-

Antiviral

-

Anti-inflammatory

-

Anticancer

The specific biological effects and mechanisms of action of this compound would require dedicated in vitro and in vivo studies.

Logical Relationships in Safety and Handling

The logical flow of ensuring safety when working with this compound involves a hierarchy of controls, from understanding the hazards to implementing appropriate protective measures and being prepared for emergencies.

References

The Isoquinolin-7-amine Core: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinolin-7-amine scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. This heterocyclic amine is a key structural component in a variety of compounds that have shown promise in the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the isoquinolin-7-amine core, including its synthesis, biological activities, and its role as a foundational structure in the design of targeted therapies.

Introduction to the Isoquinolin-7-amine Core

The isoquinoline ring system, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a common motif in numerous natural products and synthetic molecules with significant medicinal properties.[1] The introduction of an amino group at the 7-position of the isoquinoline nucleus creates the isoquinolin-7-amine core, a modification that has been shown to be crucial for the biological activity of many derivatives. This substitution pattern can influence the molecule's physicochemical properties, such as its basicity and ability to form hydrogen bonds, which are critical for target engagement.

Synthesis of Isoquinolin-7-amine Derivatives

The synthesis of the isoquinolin-7-amine core and its derivatives can be achieved through various established synthetic routes. A common strategy involves the construction of the isoquinoline ring system followed by the introduction of the amino group at the C7 position.

One classical method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative to form a 3,4-dihydroisoquinoline, which can then be aromatized and subsequently functionalized.[2] Another approach is the Pomeranz–Fritsch reaction, which utilizes the acid-catalyzed cyclization of a benzaldehyde and a 2,2-dialkoxyethylamine.[2]

A specific method for the synthesis of 7-amino-1-methyl-3,4-dihydroisoquinoline involves the reduction of a 7-nitro precursor using tin(II) chloride dihydrate in the presence of hydrochloric acid.[3]

Below is a generalized experimental workflow for the synthesis of an isoquinolin-7-amine derivative.

Biological Activities and Therapeutic Potential

Derivatives of the isoquinolin-7-amine core have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant area of research for isoquinolin-7-amine derivatives is in oncology. These compounds have been shown to exhibit potent cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Table 1: Anticancer Activity of Isoquinolin-7-amine and Related Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivative | Human neuroblastoma | < 10 | [4] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative (4i) | MCF-7 (Breast) | 0.33 ± 0.24 | [5] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative (4i) | HeLa (Cervical) | 0.52 ± 0.13 | [5] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative (4i) | HepG2 (Liver) | 3.09 ± 0.11 | [5] |

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The isoquinoline scaffold is a well-established framework for the design of kinase inhibitors. The 7-amino substitution can play a crucial role in the binding affinity and selectivity of these inhibitors.

Table 2: Kinase Inhibitory Activity of Amino-substituted Isoquinoline Analogs

| Compound | Target Kinase | IC50 (nM) | Reference |

| Amino analog 2c | Haspin | 62 | [1] |

Neuroprotective and Other Activities

Isoquinoline derivatives have also been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease.[6][7] Some derivatives act as inhibitors of enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.[8] Additionally, antibacterial activity has been reported for certain isoquinoline derivatives.[3]

Key Signaling Pathways Modulated by Isoquinolin-7-amine Derivatives

The biological effects of isoquinolin-7-amine derivatives are often mediated through their interaction with and modulation of key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and metabolism.[9][10][11][12][13] Aberrant activation of this pathway is a common feature in many cancers. Several natural and synthetic compounds containing the isoquinoline scaffold have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival.[14][15][16][17][18] Dysregulation of the MAPK/ERK pathway is frequently observed in various cancers.

Experimental Protocols

To facilitate further research and development of isoquinolin-7-amine-based compounds, this section provides detailed methodologies for key experiments commonly used to evaluate their biological activity.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][19]

Materials:

-

96-well microplate

-

Cells of interest

-

Complete cell culture medium

-

Isoquinolin-7-amine derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the isoquinolin-7-amine derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Western Blot Analysis for Apoptosis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it an invaluable tool for studying the molecular mechanisms of apoptosis.[2][20][21][22][23]

Materials:

-

Cells treated with the isoquinolin-7-amine derivative

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

The isoquinolin-7-amine core represents a privileged scaffold in drug discovery, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in targeting a range of diseases, particularly cancer, through the modulation of critical cellular signaling pathways. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of isoquinolin-7-amine-based compounds as next-generation medicines. Further investigation into the structure-activity relationships and the elucidation of specific molecular targets will undoubtedly pave the way for the clinical translation of these promising molecules.

References

- 1. researchhub.com [researchhub.com]

- 2. Apoptosis western blot guide | Abcam [abcam.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 13. researchgate.net [researchgate.net]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 16. ERK1/2/5 Signaling Interactive Pathway: Novus Biologicals [novusbio.com]

- 17. MAPK/ERK Signaling Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]

- 23. m.youtube.com [m.youtube.com]

A Theoretical Guide to the Reactivity of the 7-Aminoisoquinoline Moiety

For Researchers, Scientists, and Drug Development Professionals